Di-tert-butyl 2-oxopentanedioate
Description
Di-tert-butyl 2-oxopentanedioate (CAS: Not explicitly provided in evidence) is a tert-butyl-protected ester of 2-oxopentanedioic acid, characterized by two tert-butyl groups and a central ketone moiety. These include enhanced steric bulk, improved stability under acidic conditions, and utility in organic synthesis or pharmaceutical applications .
Properties
CAS No. |
86491-34-1 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ditert-butyl 2-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h7-8H2,1-6H3 |
InChI Key |
HXLGKQNQBJTGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-oxopentanedioate can be synthesized through the esterification of oxopentanedioic acid (also known as α-ketoglutaric acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves the following steps:
- Dissolve α-ketoglutaric acid in tert-butyl alcohol.
- Add a catalytic amount of sulfuric acid to the solution.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.
- Extract the product with an organic solvent like diethyl ether.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butyl oxopentanedioate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming di-tert-butyl 2-hydroxypentanedioate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as di-tert-butyl 2-hydroxypentanedioate and substituted esters.
Scientific Research Applications
Di-tert-butyl 2-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of di-tert-butyl 2-oxopentanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The keto group can also engage in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Di-tert-butyl 2-oxopentanedioate with structurally or functionally related compounds from the evidence, focusing on physicochemical properties, applications, and biological activities.
Di-tert-butyl Dicarbonate
- Structure : Contains two tert-butyl carbonate groups (C10H18O5) .
- Applications : Primarily used in manufacturing, laboratory settings, or as a reagent for introducing tert-butoxycarbonyl (Boc) protecting groups .
- Safety Profile : Classified as flammable (flash point: 37°C), with acute toxicity upon inhalation and skin irritation risks .
- Stability : Stable under recommended conditions but reactive with strong oxidizers .
Di-tert-butyl Benzoquinone Derivatives (BQBH, BQNH, BQIH)
- Structure: Benzoquinone core with tert-butyl groups and hydrazide side chains .
- Biological Activity :
- COX-2 Inhibition : Binding energies ranged from -6.8 to -7.2 kcal/mol (BQNH showed highest affinity) .
- 5-LOX Inhibition : Binding energies from -7.0 to -8.4 kcal/mol, with BQNH again demonstrating superior activity .
- Cytotoxicity : Effective against colon cancer cell lines, highlighting dual enzyme inhibition as a therapeutic strategy .
Di-tert-butyl Phenol Derivatives (DTPSAL, DTPBHZ, DTPINH, DTPNHZ)
- Structure: Phenol core with tert-butyl groups and hydrazone-based side chains .
- Biological Activity :
Comparative Data Table
*Hypothetical properties inferred from structural analogs.
Key Structural and Functional Insights
- Steric Effects : Tert-butyl groups in all compounds enhance stability but may reduce solubility in polar solvents.
- Safety: Di-tert-butyl dicarbonate’s flammability and toxicity contrast with the safer pharmacological profiles of benzoquinone and phenol derivatives .
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